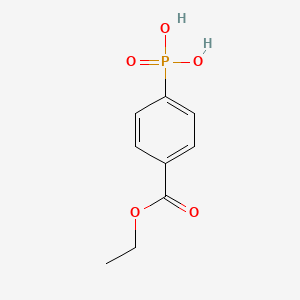
alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. The compound is often used in metabolic research, clinical diagnostics, and environmental studies due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester typically involves the acetylation of vanillylmandelic acid followed by esterification. The reaction conditions often include the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step involves the reaction of the acetylated vanillylmandelic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, alcohols, and substituted vanillylmandelic acid derivatives.
Aplicaciones Científicas De Investigación
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of vanillylmandelic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.
Medicine: Utilized in clinical diagnostics to measure catecholamine levels in patients with neuroendocrine tumors.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, and soil samples.
Mecanismo De Acción
The mechanism of action of alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester involves its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of catecholamines in biological systems. The molecular targets include enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester Diacetate
- Alpha,4-Diacetoxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester
Uniqueness
Alpha,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its specific labeling with deuterium, which provides enhanced stability and precision in tracking metabolic pathways. This makes it particularly valuable in studies requiring high accuracy and sensitivity.
Propiedades
IUPAC Name |
ethyl 2-acetyloxy-2-[4-acetyloxy-3-(trideuteriomethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPBIJSPHHIPX-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)OCC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)




